3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide is a heterocyclic compound that features a piperidine ring fused to a thiochromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-piperidin-1-yl-4H-thiochromene with an oxidizing agent to introduce the dioxide functionality. The reaction is usually carried out in a solvent such as ethanol or DMF, with the temperature maintained at around 60°C .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as cyclization, oxidation, and purification through recrystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiochromene ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMF, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares a similar piperidine structure but differs in its functional groups and overall activity.
Piperidine Derivatives: Various piperidine derivatives are studied for their pharmacological properties, and comparisons can be made based on their efficacy, potency, and selectivity.
Uniqueness
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide is unique due to its combination of a thiochromene ring with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields .
Properties
CAS No. |
6290-91-1 |
---|---|
Molecular Formula |
C15H19NO2S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide |
InChI |
InChI=1S/C15H19NO2S/c1-12-11-13-7-3-4-8-14(13)19(17,18)15(12)16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI Key |
RMIMIELUNNTJAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)(=O)C2=CC=CC=C2C1)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.